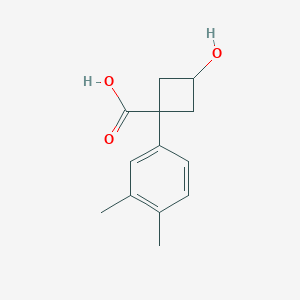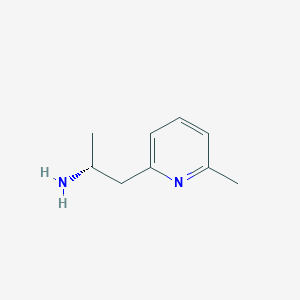
(R)-1-(6-Methylpyridin-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(6-Methylpyridin-2-yl)propan-2-amine is a chiral amine compound characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methylpyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-bromo-6-methylpyridine.
Grignard Reaction: The 2-bromo-6-methylpyridine undergoes a Grignard reaction with isopropylmagnesium chloride to form the corresponding pyridylmagnesium bromide intermediate.
Amine Formation: The intermediate is then treated with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield ®-1-(6-Methylpyridin-2-yl)propan-2-amine.
Industrial Production Methods
In industrial settings, the production of ®-1-(6-Methylpyridin-2-yl)propan-2-amine may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(6-Methylpyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
®-1-(6-Methylpyridin-2-yl)propan-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of ®-1-(6-Methylpyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(6-Methylpyridin-2-yl)ethanamine: A structurally similar compound with a different carbon chain length.
6-Methyl-2-pyridylmethylamine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
®-1-(6-Methylpyridin-2-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of the methyl group at the 6-position of the pyridine ring
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2R)-1-(6-methylpyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1 |
Clave InChI |
JFGRQKKIRKOYSB-SSDOTTSWSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)C[C@@H](C)N |
SMILES canónico |
CC1=NC(=CC=C1)CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



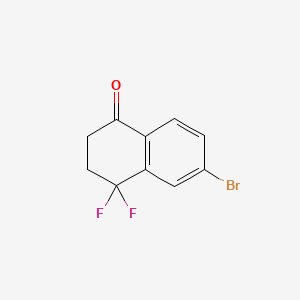
![tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate](/img/structure/B13592026.png)

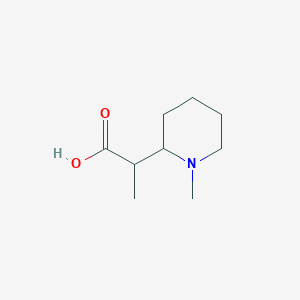
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)
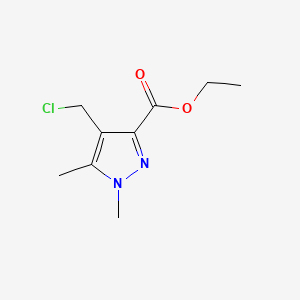
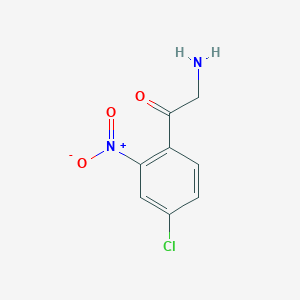
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)

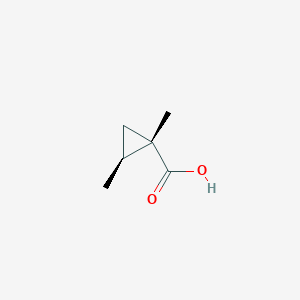
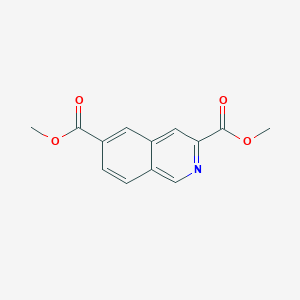
![N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
